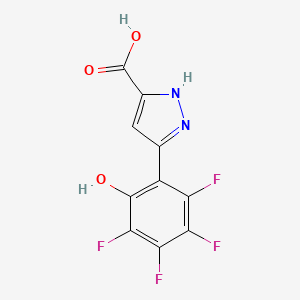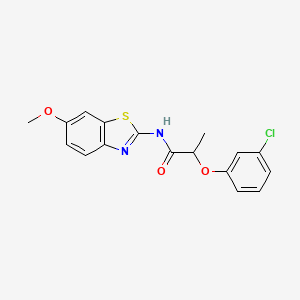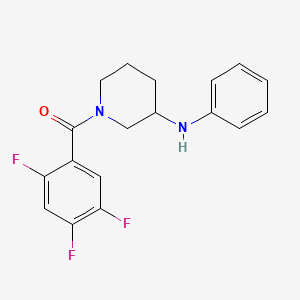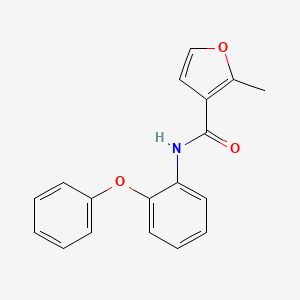
3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid, also known as TFHPCA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid involves its ability to modulate various signaling pathways and enzymes involved in inflammation, oxidative stress, and cancer. This compound has been shown to inhibit the activity of COX-2, an enzyme that catalyzes the production of prostaglandins, which are involved in inflammation. This compound also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. Furthermore, this compound has been shown to activate the MAPK pathway, which plays a crucial role in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and antioxidant effects in various in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in immune cells. This compound also reduces the production of reactive oxygen species (ROS), which are involved in oxidative stress and cellular damage. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs for the treatment of various inflammatory and oxidative stress-related diseases. However, this compound has some limitations for lab experiments, including its low solubility in water and its relatively low yield during the synthesis process.
Direcciones Futuras
There are several future directions for research on 3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid. One potential direction is the development of new derivatives of this compound that exhibit improved solubility and bioavailability. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various signaling pathways and enzymes involved in inflammation, oxidative stress, and cancer.
Métodos De Síntesis
The synthesis of 3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid involves a multi-step process that starts with the reaction of 2,3,4,5-tetrafluoro-6-hydroxybenzaldehyde with hydrazine hydrate to form 3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole. The resulting compound is then subjected to carboxylation using carbon dioxide and potassium hydroxide to produce this compound. The overall yield of this process is approximately 40%.
Aplicaciones Científicas De Investigación
3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. This compound has been investigated for its ability to inhibit the activity of various enzymes and pathways involved in the development and progression of cancer, such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK). In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Propiedades
IUPAC Name |
3-(2,3,4,5-tetrafluoro-6-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F4N2O3/c11-5-4(2-1-3(10(18)19)16-15-2)9(17)8(14)7(13)6(5)12/h1,17H,(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQACZAHLSNWRRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C2=C(C(=C(C(=C2F)F)F)F)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6025341.png)

![[1'-(2-phenylethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6025363.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-phenylpiperazine](/img/structure/B6025366.png)

![7-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6025393.png)
![ethyl 3-{[(4-biphenylylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6025401.png)
![7-(2-methoxyethyl)-2-[(3-methyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6025408.png)

![{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6025417.png)
![5-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6025425.png)
![4-(4-methoxy-2,3-dimethylbenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6025426.png)
![3-({[(4,6-dimethyl-2-pyrimidinyl)methyl]amino}methyl)-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6025427.png)
![methyl 4-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate](/img/structure/B6025434.png)